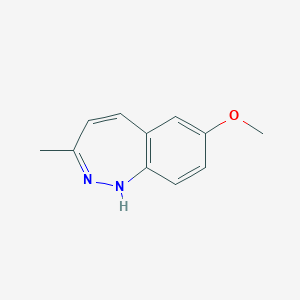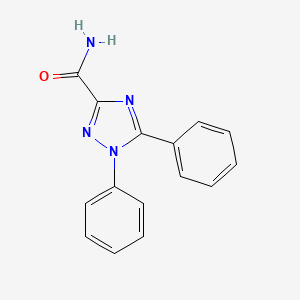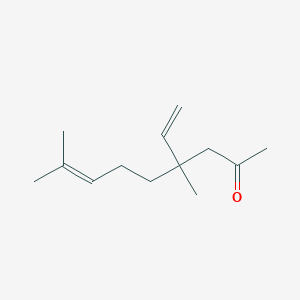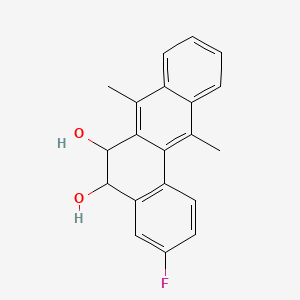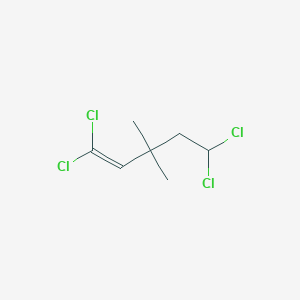
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene is an organic compound with the molecular formula C7H10Cl4 It is a chlorinated derivative of 3,3-dimethylpent-1-ene, characterized by the presence of four chlorine atoms attached to the carbon atoms at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene typically involves the chlorination of 3,3-dimethylpent-1-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The use of catalysts and advanced separation techniques can further enhance the purity and yield of the final product. Safety measures are crucial during the production process due to the hazardous nature of chlorine gas and the potential for by-product formation.
化学反応の分析
Types of Reactions
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr) in the presence of a solvent like dichloromethane (CH2Cl2).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Addition: Formation of dihalogenated or halohydrin products.
Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.
科学的研究の応用
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated moieties into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s chlorine atoms can participate in electrophilic addition reactions, while the double bond can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical species.
類似化合物との比較
Similar Compounds
3,3-Dimethylpent-1-ene: The parent compound without chlorination.
1,1,3,3-Tetrachloro-2-methylpropane: A similar chlorinated compound with different substitution patterns.
1,1,4,4-Tetrachloro-2,2-dimethylbutane: Another chlorinated derivative with a different carbon backbone.
Uniqueness
1,1,5,5-Tetrachloro-3,3-dimethylpent-1-ene is unique due to its specific chlorination pattern and the presence of a double bond, which imparts distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.
特性
CAS番号 |
84077-52-1 |
|---|---|
分子式 |
C7H10Cl4 |
分子量 |
236.0 g/mol |
IUPAC名 |
1,1,5,5-tetrachloro-3,3-dimethylpent-1-ene |
InChI |
InChI=1S/C7H10Cl4/c1-7(2,3-5(8)9)4-6(10)11/h3,6H,4H2,1-2H3 |
InChIキー |
LBHGSAKAIUSJGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(Cl)Cl)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


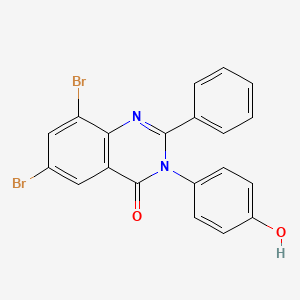
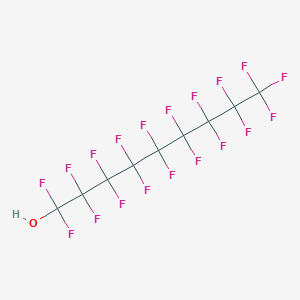

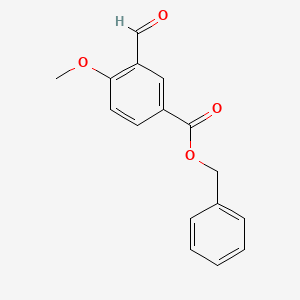
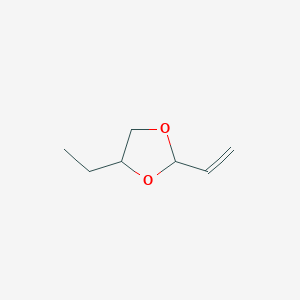
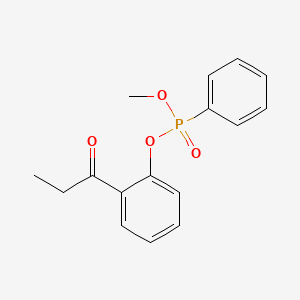
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
